Product packaging for Chloranthalactone A(Cat. No.:CAS No. 66395-02-6)

Chloranthalactone A

Cat. No.: B1207199
CAS No.: 66395-02-6
M. Wt: 228.29 g/mol
InChI Key: OVEQSZKTJIUNHZ-JDTTZNEISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Chloranthalactone A (CAS 66395-02-6) is a bioactive lindenane-type sesquiterpenoid isolated from plant species within the Chloranthaceae family, notably from the roots of Chloranthus serratus . This compound is part of a structurally unique class of natural products that serve as taxonomic markers for the Chloranthaceae family and are precursors to various complex sesquiterpene dimers with significant research interest . Lindenane sesquiterpenoids like this compound are recognized for their complex polycyclic framework, which often includes a bicyclo[3.1.0]hexane system and an α,β,γ,δ-unsaturated γ-lactone moiety . Researchers value this compound for its potential in anticancer investigations; studies have shown that lindenane sesquiterpenoids, including related compounds, exhibit significant antitumor activity against cell lines such as A549, human glioma U87, and hepatocellular carcinoma SMMC-7721 . Furthermore, structurally similar analogs in this class, such as Chloranthalactone B, have been identified as specific covalent inhibitors of the NLRP3 inflammasome, binding to the Cys279 residue in the NACHT domain and demonstrating pronounced anti-inflammatory effects in models of gout, peritonitis, and acute lung injury . The epoxide motif present in these structures is a key pharmacophore for their biological activity . This compound is offered for research purposes aimed at exploring inflammation mechanisms, cancer biology, and the development of new therapeutic agents for NLRP3-driven diseases and various cancers. This product is intended for research use only and is not approved for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H16O2 B1207199 Chloranthalactone A CAS No. 66395-02-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1S,9S,10R,12S)-4,9-dimethyl-13-methylidene-6-oxatetracyclo[7.4.0.03,7.010,12]trideca-3,7-dien-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O2/c1-7-9-4-12(9)15(3)6-13-10(5-11(7)15)8(2)14(16)17-13/h6,9,11-12H,1,4-5H2,2-3H3/t9-,11+,12-,15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVEQSZKTJIUNHZ-JDTTZNEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CC3C(=C)C4CC4C3(C=C2OC1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2C[C@H]3C(=C)[C@H]4C[C@H]4[C@@]3(C=C2OC1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90318686
Record name CHLORANTHALACTONE A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90318686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66395-02-6
Record name CHLORANTHALACTONE A
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=334031
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name CHLORANTHALACTONE A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90318686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Chloranthalactone a

Semisynthesis of Chloranthalactone A Derivatives from Precursors

This compound itself can serve as a valuable starting material for the synthesis of other related natural products and derivatives. Studies have demonstrated that the inherent structure of this compound can be chemically manipulated to access other compounds within the chloranthalactone family or related sesquiterpenoids.

One reported semisynthetic pathway begins with this compound (designated as compound 2 in relevant literature). This precursor undergoes a series of transformations, including the epoxidation of its Δ8 double bond. Following this, the epoxy ring is opened, and the C-8-C-9 diol moiety is subjected to oxidative cleavage. These steps collectively yield key intermediates, referred to as 'i' and 'ii'. Intermediate 'ii' is then further processed through hydrolysis, hydration, and intramolecular esterification to afford chloranerectuslactone V (compound 5) rsc.org. Additionally, chloranerectuslactone V (5) has also been synthesized through a biomimetic approach starting from compound 3 rsc.org. Furthermore, (+)-Chloranthalactone A has been utilized as a precursor in the synthesis of (+)-Chloranthalactone F, highlighting its utility in generating other members of the chloranthalactone family researchgate.netresearchgate.net.

Table 1: Semisynthesis of this compound Derivatives

Starting MaterialKey TransformationsProductReference
This compound (2)Epoxidation of Δ8, epoxy ring-opening, oxidative cleavage of C-8-C-9 diol, hydrolysis, hydration, intramolecular esterificationChloranerectuslactone V (5) rsc.org
This compound (2)(Used as precursor)(+)-Chloranthalactone F researchgate.netresearchgate.net

Asymmetric Synthesis of Enantiopure this compound

The synthesis of enantiopure this compound presents a significant challenge due to the molecule's complex architecture, which features multiple contiguous stereocenters and a fused tricyclic skeleton. Achieving stereocontrol throughout the synthetic route is paramount.

One successful strategy for obtaining enantiopure this compound involves a total synthesis approach starting from chiral building blocks. For instance, (R)-Hajos-Wiechert ketone has been employed as a chiral starting material. This synthetic route, comprising 14 steps, crucially utilizes a DDQ-involved oxidative enol-lactonization as a key transformation to establish the complex stereochemistry researchgate.net. In one described sequence, a double oxidation reaction sequence leads to the formation of enantiopure this compound (referred to as compound 63) with an 80% yield in that specific step researchgate.net.

Other total synthesis efforts have focused on constructing the characteristic cis, trans-3/5/6 tricyclic skeleton of this compound. These approaches often incorporate methodologies such as substrate-controlled epoxidation of ketones and highly diastereoselective intramolecular cyclopropanation reactions to build the core structure acs.orgnih.govethz.ch. While these methods may initially lead to racemic mixtures, they provide essential strategies for assembling the molecular framework and controlling stereochemistry at key positions.

Table 2: Asymmetric Synthesis of Enantiopure this compound

Starting MaterialNumber of StepsKey MethodologiesYield (Specific Step)ProductReference
(R)-Hajos-Wiechert ketone (65)14DDQ-involved oxidative enol-lactonization80% (double oxidation)Enantiopure this compound (63) researchgate.net

Compound Names Mentioned:

this compound

Chloranthalactone F

Chloranerectuslactone V

(R)-Hajos-Wiechert ketone

Biosynthetic Pathways of Chloranthalactone a

Proposed Biogenetic Hypotheses for Lindenane Sesquiterpenoids

The biosynthesis of all sesquiterpenoids, including the lindenane class to which Chloranthalactone A belongs, originates from the acyclic C15 precursor, farnesyl pyrophosphate (FPP). The conversion of the linear FPP into the complex tricyclic lindenane skeleton involves a series of intricate cyclization and rearrangement reactions. While the precise enzymatic pathway has not been fully elucidated in vivo, a widely accepted biogenetic hypothesis has been formulated based on the known mechanisms of terpene cyclases and the common intermediates observed in the biosynthesis of other sesquiterpenoid classes.

The initial and most critical step is the ionization of FPP, followed by a C1-C10 cyclization to form a 10-membered ring, leading to the germacryl cation. This germacrene-type intermediate is central to the biosynthesis of numerous sesquiterpenes. nih.govd-nb.info Subsequent protonation-induced cyclization of a neutral germacrene intermediate, such as germacrene A, is proposed to form a bicyclic eudesmane-type carbocation. nih.govnih.gov The characteristic lindenane skeleton is then believed to arise from a subsequent rearrangement of this eudesmane intermediate. This proposed pathway from FPP through germacrene and eudesmane intermediates represents a logical sequence based on established principles of sesquiterpene biosynthesis. nih.govd-nb.infonih.gov Further modifications, such as the formation of the distinctive cyclopropane ring found in many lindenanes, would occur through subsequent enzymatic steps.

Precursor/IntermediateKey TransformationResulting Skeleton/Intermediate
Farnesyl Pyrophosphate (FPP)C1-C10 CyclizationGermacryl Cation / Germacrene
Germacrene IntermediateTransannular CyclizationEudesmane Cation
Eudesmane IntermediateSkeletal RearrangementLindenane Skeleton

Enzymatic and Non-Enzymatic Transformations in Biosynthesis

The construction of this compound is governed by both highly specific enzymatic reactions and potential non-enzymatic, spontaneous transformations.

Enzymatic Transformations: Two primary classes of enzymes are essential in sesquiterpenoid biosynthesis.

Terpene Synthases (or Cyclases): These enzymes catalyze the initial, complex cyclization cascade that converts the linear FPP into the foundational carbon skeleton of the target molecule. semanticscholar.orgkneopen.com A specific lindenane synthase would be responsible for orchestrating the cyclization and rearrangement from FPP to the core lindenane framework, ensuring the correct stereochemistry. researchgate.net

Cytochrome P450 Monooxygenases (CYPs): Following the formation of the hydrocarbon skeleton (e.g., lindenene), a suite of CYP enzymes introduces oxidative functional groups. hebmu.edu.cn These enzymes are responsible for the regio- and stereospecific hydroxylations and further oxidations required to form the characteristic γ-lactone ring found in this compound. researchgate.netmdpi.com

Non-Enzymatic Transformations: Research has shown that not all steps in the formation of complex natural products are enzyme-mediated. Spontaneous, non-enzymatic reactions can play a significant role, particularly in the diversification of core skeletons. nih.gov In the context of lindenanes, certain rearrangements and dimerizations have been shown to occur under simulated physiological conditions without enzymatic catalysis. For instance, the dimerization of a key triene intermediate to form various lindenane oligomers can proceed non-enzymatically through thermal cycloadditions. bohrium.comnih.gov Furthermore, some complex lindenane trimers have been observed to convert spontaneously into other rearranged structures in solution, suggesting that some of the molecular diversity seen in nature may arise from inherent chemical reactivity rather than direct enzymatic control. acs.org

Intermediates in this compound Biosynthesis (e.g., Triene Intermediates)

The biosynthetic pathway from FPP to this compound involves several key intermediates. Upstream, cyclic intermediates such as germacrene and eudesmane derivatives are considered the most plausible precursors to the core lindenane skeleton, as outlined in the biogenetic hypothesis. nih.govd-nb.info

More specifically, a significant breakthrough in understanding lindenane biosynthesis has been the identification of a triene intermediate of the lindenane skeleton . This highly reactive intermediate, often referred to as TE1 in the literature, has been proposed as a key biosynthetic precursor. bohrium.comscu.edu.cn This triene has been successfully synthesized and shown to be a common intermediate in the non-enzymatic synthesis of a variety of natural lindenane oligomers. nih.govresearchgate.net Its ability to undergo spontaneous linear, [4+2], and [6+6] cycloaddition reactions to form complex dimers and trimers validates its potential as a crucial branching point in the biosynthetic pathway, leading to a diverse array of lindenane natural products. bohrium.comnih.govscu.edu.cn

Intermediate TypeSpecific Example(s)Role in Biosynthesis
Acyclic PrecursorFarnesyl Pyrophosphate (FPP)Universal C15 starting unit for all sesquiterpenoids. nih.govnih.gov
Monocyclic IntermediateGermacrene ACentral intermediate formed after initial cyclization of FPP. nih.govresearchgate.net
Bicyclic IntermediateEudesmane CationPrecursor that undergoes rearrangement to the lindenane skeleton. nih.gov
Tricyclic IntermediateLindeneneThe basic hydrocarbon skeleton before oxidative functionalization. bohrium.com
Key Reactive IntermediateLindenane Triene (TE1)Common precursor for various lindenane oligomers via non-enzymatic cycloadditions. nih.govscu.edu.cn

Biomimetic Transformations Inspired by Biosynthetic Logic

The proposed biosynthetic pathways for lindenane sesquiterpenoids have served as a direct blueprint for chemical synthesis. Biomimetic synthesis, which mimics proposed biosynthetic steps, has been a powerful tool to validate biogenetic hypotheses and achieve efficient total syntheses of these complex molecules. acs.orgnih.gov

A prominent example involves Chloranthalactone F, a natural dimer of this compound. Biogenetically, it is hypothesized to form via an intermolecular [2+2] photocycloaddition of two this compound monomers. This hypothesis directly inspired a concise total synthesis of Chloranthalactone F, lending strong support to the proposed natural pathway. rsc.orgnih.gov

Similarly, the validation of the lindenane triene (TE1) as a key intermediate was achieved through biomimetic studies. Researchers synthesized TE1 and demonstrated that it undergoes non-enzymatic homo- and hetero-dimerization reactions under mild, controlled conditions to yield six different natural lindenane oligomers, including shizukaol A and cycloshizukaol A. scu.edu.cn This work not only accomplished the total synthesis of these complex molecules but also validated the proposed biosynthetic pathway involving the triene intermediate. bohrium.comnih.gov Other biomimetic approaches have utilized base-mediated thermal [4+2] cycloadditions to construct different types of lindenane dimers, further showcasing how biosynthetic logic can guide synthetic strategy. nih.gov

Biomimetic TransformationBiosynthetic Hypothesis MimickedNatural Product(s) Synthesized
[2+2] PhotocycloadditionDimerization of this compoundChloranthalactone F rsc.orgnih.gov
Thermal [4+2] CycloadditionDimerization of lindenane monomersShizukaols, Chlorajaponilide C, etc. nih.gov
Non-enzymatic OligomerizationCycloadditions of a triene intermediateShizukaols A & J, Cycloshizukaol A, etc. nih.govscu.edu.cn
Vinylcyclopropane RearrangementLight-induced skeletal rearrangementRearranged Lindenane Trimers acs.org

Structure Activity Relationship Sar Studies of Chloranthalactone a and Analogues

Impact of Specific Functional Groups on Bioactivity Profiles

The influence of specific functional groups on the bioactivity of lindenane sesquiterpenoids is a key area of SAR investigation. While detailed studies on Chloranthalactone A's functional groups are limited in the provided search results, general observations from related compounds offer insights. For example, in one study concerning chlojaponilactone B, a lindenane-type sesquiterpenoid with anti-inflammatory properties, it was hypothesized that the double bond between C-8 and C-9, along with an acetyl group at C-6, contributed to its anti-inflammatory effect researchgate.net. This highlights how the presence, position, and nature of functional groups like double bonds and ester moieties can significantly modulate the bioactivity of these sesquiterpenoids. Further research into this compound would benefit from systematically altering its functional groups (e.g., hydroxyl groups, lactone rings, double bonds) and evaluating the impact on its biological targets.

Stereochemical Influences on Pharmacological Activity

Stereochemistry plays a pivotal role in the biological activity of natural products, as the three-dimensional arrangement of atoms can dictate binding affinity and efficacy at biological targets. Lindenane-type sesquiterpenoids often possess multiple stereogenic centers, contributing to their complex three-dimensional structures researchgate.net. The synthesis of (+)-chloranthalactone F, for instance, involved enantioselective steps, underscoring the importance of controlling stereochemistry during synthesis researchgate.net. While specific studies detailing the stereochemical SAR of this compound are not explicitly presented in the snippets, it is well-established that different stereoisomers of a compound can exhibit vastly different pharmacological profiles wikipedia.org. Therefore, understanding the absolute configuration of this compound and exploring the bioactivity of its potential stereoisomers would be critical for comprehensive SAR studies.

Biological Activities and Cellular Mechanisms of Action Pre Clinical Investigations

Anti-Inflammatory Activities in Cellular Models

Research indicates that Chloranthalactone B (CTB), a related lindenane-type sesquiterpenoid, exhibits significant anti-inflammatory effects in cellular models, primarily by modulating pro-inflammatory mediators and inhibiting key signaling pathways. While direct studies on Chloranthalactone A are less prevalent in the provided search results, the established activities of CTB offer insight into the potential anti-inflammatory profile of related compounds.

Modulation of Pro-Inflammatory Mediators

Chloranthalactone B (CTB) has demonstrated a strong capacity to inhibit the production of several key pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages. These include nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6) semanticscholar.orgnih.govmedchemexpress.commdpi.comresearchgate.netmedchemexpress.eu. CTB's inhibitory action on these mediators occurs at the transcriptional level, as confirmed by reverse-transcription polymerase chain reaction (RT-PCR) and Western blot analyses, which showed reduced expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) semanticscholar.orgnih.govmdpi.com. For instance, CTB reduced NO production by 65.57% at a concentration of 12.5 µM in LPS-stimulated RAW264.7 cells nih.govresearchgate.net.

Inhibition of Key Signaling Pathways

The anti-inflammatory effects of Chloranthalactone B are closely linked to its ability to modulate critical signaling pathways involved in the inflammatory response. CTB has been shown to inhibit the activation of the activator protein-1 (AP-1) transcription factor, as evidenced by decreased luciferase activity of AP-1 reporter promoters semanticscholar.orgnih.govmedchemexpress.comnih.gov. Furthermore, CTB effectively blocked the activation of the p38 mitogen-activated protein kinase (MAPK) pathway, while showing minimal impact on c-Jun N-terminal kinase (JNK) or extracellular signal-regulated kinase 1/2 (ERK1/2) semanticscholar.orgmedchemexpress.comnih.gov. This inhibition of p38 MAPK is further supported by CTB's suppression of MKK3/6 phosphorylation semanticscholar.orgnih.gov. These findings suggest that CTB exerts its anti-inflammatory effects by targeting the AP-1 and p38 MAPK signaling cascades semanticscholar.orgnih.govmedchemexpress.comnih.gov.

Investigation of Molecular Targets

Emerging research indicates that Chloranthalactone B (CTB) may directly target the NLRP3 inflammasome. Studies have shown that CTB covalently binds to the NACHT domain of NLRP3, thereby attenuating NLRP3-driven inflammation researchgate.netresearcher.life. This interaction inhibits NLRP3 inflammasome assembly and activation, which are critical steps in the inflammatory cascade leading to the release of pro-inflammatory cytokines like IL-1β researchgate.netresearcher.life. While direct binding to MKK3/6 has been suggested through hydrogen bond formation semanticscholar.orgnih.gov, the primary molecular target identified for CTB's anti-inflammatory activity appears to be NLRP3.

Antimalarial Activity against Parasitic Strains

Information regarding the antimalarial activity of this compound or its related compounds against parasitic strains was not found in the provided search results.

Cytotoxic and Anti-Proliferative Effects in Cell Lines

Limited information is available on the cytotoxic and anti-proliferative effects specifically for this compound. However, studies on related compounds and general Chloranthus constituents provide some context. For example, derivative 3a from Chloranthus multistachys exhibited excellent cytotoxic activities against HEL cells with an IC50 of 1.322 ± 0.08 µM, comparable to doxorubicin (B1662922) nih.gov. Another study mentioned that compound 1 from Chloranthus multistachys exhibited moderate or weak cytotoxicity against several tumor cell lines researchgate.net. Additionally, chalcones derived from a natural precursor showed significant inhibitory effects against MCF-7 cells with IC50 values of 4.19 ± 1.04 µM and 3.30 ± 0.92 µM nih.gov. These findings suggest that some compounds isolated from Chloranthus species possess cytotoxic potential against various cancer cell lines, with mechanisms potentially involving cell cycle regulation nih.govnih.gov.

Other Investigated Biological Activities (e.g., inhibition of delayed rectifier K+ current)

This compound serves as a key intermediate in the synthesis of various complex lindenane-type sesquiterpenoids, including dimeric structures such as shizukaols and chloranthalactone F researchgate.netnih.govnih.govrsc.org. Investigations into these related compounds have uncovered a spectrum of biological activities. Dimeric lindenane-type sesquiterpenoids, in particular, have demonstrated notable bioactivities, including significant cytotoxicity, potent and selective inhibition of the delayed rectifier K+ current (IK), and antimalarial effects researchgate.netnih.govresearchgate.netrsc.orgsfasu.edu.

Beyond these specific activities, the broader class of lindenane sesquiterpenoids has been associated with anti-HIV effects and anti-inflammatory properties mdpi.com. General bioactivities attributed to cyclic anhydrides, a functional group present in compounds like this compound, span a wide range, encompassing cytotoxic, biocide, purgative, and sexual enhancer roles mdpi.com. While direct pharmacological studies on this compound itself are less extensively detailed, it is listed for intended uses such as a signaling inhibitor and for general biological or pharmacological activities chemfaces.com.

Biological ActivityAssociated Compound(s)Reference(s)
CytotoxicityDimeric lindenane-type sesquiterpenoids researchgate.netnih.govresearchgate.netrsc.org
Inhibition of delayed rectifier K+ currentDimeric lindenane-type sesquiterpenoids researchgate.netnih.govresearchgate.netrsc.orgsfasu.edu
Antimalarial activityDimeric lindenane-type sesquiterpenoids researchgate.netnih.govresearchgate.net
Anti-HIV activityMolecules in the lindenane class mdpi.com
Anti-inflammatory activityMolecules in the lindenane class (e.g., Chloranthalactone B) mdpi.comsemanticscholar.orgmedchemexpress.commdpi.com
Signaling InhibitorThis compound (intended use) chemfaces.com
General cyclic anhydride (B1165640) activitiesCyclic anhydrides (as a class) mdpi.com

Investigation of Target Engagement and Binding Mechanisms

Direct investigations into the specific target engagement and binding mechanisms of this compound are not extensively detailed in the provided scientific literature. However, research on closely related lindenane-type sesquiterpenoids has provided insights into potential molecular interactions. For instance, Chloranthalactone B (CTB), a related compound, has been identified as a covalent inhibitor that binds to cysteine 279 (Cys279) within the NACHT domain of the NLRP3 inflammasome. This interaction is mediated by CTB's epoxide motif, which is considered its key functional group for anti-inflammatory effects nih.govresearchgate.net. Furthermore, CTB has been shown to inhibit NLRP3-NEK7 interactions and modulate inflammatory pathways such as AP-1 and p38 MAPK, likely through hydrogen bonding at specific binding sites semanticscholar.orgmdpi.comnih.gov. While these studies offer valuable context for the broader class of lindenane sesquiterpenoids, dedicated research is necessary to elucidate the precise molecular targets and binding mechanisms of this compound itself.

Chemical Modifications and Analogue Synthesis of Chloranthalactone a

Design and Synthesis of Novel Chloranthalactone A Derivatives

The design and synthesis of novel this compound derivatives often leverage established synthetic routes or explore new methodologies to introduce structural variations. One notable approach involves the synthesis of Chloranthalactone F, a dimeric product derived from this compound, which itself can be considered a significant derivative. Research by Yuan and colleagues demonstrated the synthesis of this compound and a series of its analogues using a TiCl₄–Et₃N-mediated condensation of ketones with methyl pyruvate (B1213749) rsc.org. Furthermore, general synthetic strategies for related lindenane sesquiterpenoids, which include key steps like substrate-controlled epoxidation and diastereoselective cyclopropanation, provide a foundation for constructing modified this compound frameworks researchgate.net. These methodologies pave the way for creating analogues with altered functional groups or skeletal arrangements.

Strategies for Functionalization and Derivatization

The derivatization of this compound primarily involves transforming the parent molecule into more complex structures, such as dimers and oligomers, or modifying its existing functional groups. Photodimerization, as discussed in Section 6.3, is a key derivatization strategy that converts this compound into Chloranthalactone F researchgate.netnih.govresearchgate.netrsc.orgrsc.orgnih.gov. Beyond dimerization, the inherent reactivity of this compound’s structural features, such as its γ-alkylidenebutenolide moiety and double bonds, can be exploited for further functionalization. Synthetic routes leading to this compound itself often employ advanced techniques like oxidative enol-lactonization and cyclopropanation researchgate.netnih.govresearchgate.netrsc.orgrsc.orgnih.gov, which represent potential strategies for derivatizing the molecule or its analogues by targeting specific reactive sites.

Preparation of Dimeric and Oligomeric Lindenane Sesquiterpenoids (e.g., Photodimerization)

A significant area of research involves the synthesis of dimeric and oligomeric lindenane sesquiterpenoids, often using this compound as a precursor or model compound. These complex molecules are characterized by their intricate, fused ring systems, typically featuring at least eight rings and more than eleven stereogenic centers researchgate.netresearchgate.netd-nb.info.

Photodimerization is a prominent method for generating dimers from this compound. This process typically involves irradiating this compound in a suitable solvent, such as hexane, with a mercury lamp researchgate.netnih.gov. For instance, the photodimerization of (±)-chloranthalactone A has been reported to yield the dimer (±)-chloranthalactone F with yields around 69% nih.gov. Enantiopure this compound can also undergo this reaction to produce enantiopure Chloranthalactone F in higher yields, such as 92% nih.gov. This reaction is believed to be driven by the γ-alkylidenbutenolide segments of the molecule nih.gov.

Thermal and Base-Mediated Dimerization/Oligomerization strategies have also been employed. Researchers have developed unified dimerization strategies that utilize base-mediated thermal [4+2] cycloaddition reactions. These reactions typically involve a common furyl diene, generated in situ, reacting with various dienophiles, including this compound itself, to produce dimeric and oligomeric products like shizukaol A and trishizukaol A d-nb.infoscu.edu.cn.

Table 1: Photodimerization of this compound to Chloranthalactone F

ReactantProductMethodYieldKey Reagent/ConditionReferences
This compoundChloranthalactone FPhotodimerization (Hg lamp)~69%Hexane solvent researchgate.netnih.gov
(±)-Chloranthalactone A(±)-Chloranthalactone FPhotodimerization (Hg lamp)~69%Hexane solvent nih.gov
(+)-Chloranthalactone A(+)-Chloranthalactone FPhotodimerization (Hg lamp)~92%Hexane solvent nih.gov
This compoundChloranthalactone FPhotochemical route (Biomimetic)Not specifiedNot specified researchgate.netrsc.orgrsc.orgnih.gov

Table 2: Heterodimerization/Oligomerization Involving this compound

Reactant 1Reactant 2Product(s)MethodKey FeatureReferences
This compoundDiene (e.g., TE1)Shizukaol A, Trishizukaol ABase-mediated thermal [4+2] cycloadditionUnified dimerization strategy scu.edu.cn
This compoundDienophile (e.g., 456)Sarcandrolide J, Shizukaol DBase-mediated thermal [4+2] cycloadditionSynthesis of Type 2 [4+2] dimers d-nb.info

Exploiting Reactive Sites for Structural Diversity

The structural complexity of this compound offers several reactive sites that can be exploited to generate diverse molecular architectures. The γ-alkylidenebutenolide moiety is recognized as a key structural element that facilitates ring formation and participates in cycloaddition reactions researchgate.netnih.gov. Specifically, the double bonds within the molecule are crucial for dimerization processes. The ∆8,9 double bond in this compound can undergo oxidative cleavage, leading to a secolindenane intermediate with aldehyde and maleic anhydride (B1165640) fragments. These fragments are capable of capturing other molecular units, thereby enabling the formation of oligomeric structures researchgate.net. The α,β-unsaturated lactone system is also implicated in [2+2] photocycloaddition reactions, which are central to its transformation into dimeric products like Chloranthalactone F researchgate.netrsc.orgtum.de. These transformations highlight how specific functional groups and unsaturations serve as strategic points for chemical modification, leading to the creation of diverse molecular scaffolds.

Compound List:

this compound

Chloranthalactone F

Shizukaol A

Trishizukaol A

Analytical and Spectroscopic Methods in Chloranthalactone a Research

Advanced Chromatographic Techniques for Separation and Purification

Chromatographic methods are indispensable for isolating target compounds from the intricate matrices of plant extracts and for purifying synthetic intermediates.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC), particularly reversed-phase HPLC (RP-HPLC), is a cornerstone technique for the purification of sesquiterpenoids such as Chloranthalactone A nih.govrsc.org. This method leverages differences in hydrophobicity between compounds to achieve separation. Typically, RP-HPLC employs a non-polar stationary phase (e.g., C18-modified silica) and a polar mobile phase, often a gradient mixture of water and an organic solvent like acetonitrile (B52724) or methanol, frequently with additives such as trifluoroacetic acid (TFA) to enhance peak shape and resolution bachem.compolypeptide.comhplc.eu. Preparative HPLC is routinely used to purify compounds from plant extracts to high purity levels, often exceeding 98%, which is essential for subsequent spectroscopic analysis and biological testing nih.govrsc.org. For instance, Chloranthalactone E, a related compound, has been purified to no less than 98% purity using semi-preparative HPLC rsc.org. HPLC also plays a critical role in monitoring the progress of synthetic routes, ensuring the purity of intermediates and final products, such as in the synthesis of Chloranthalactone F, which involves this compound as a precursor researchgate.net.

Gas Chromatography-Mass Spectrometry (GC-MS) for Related Volatiles

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique widely recognized as a gold standard for the identification of volatile and semi-volatile organic compounds lancashire.ac.uk. While this compound itself may not always be amenable to direct GC-MS analysis due to potential thermal lability or insufficient volatility, GC-MS is crucial for analyzing the volatile components present in plant extracts from species like Chloranthus japonicus and Chloranthus glaber d-nb.infouni-hamburg.de. This technique first separates compounds in a mixture based on their volatility and polarity using gas chromatography, allowing them to enter the mass spectrometer sequentially. The mass spectrometer then identifies each separated component by analyzing its mass-to-charge ratio and fragmentation pattern lancashire.ac.ukfilab.fr. GC-MS is invaluable for identifying co-occurring sesquiterpenes or other volatile metabolites that may be present alongside this compound in natural sources, providing complementary information for a comprehensive phytochemical profile d-nb.infonih.gov.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most critical technique for elucidating the detailed molecular structure of natural products, including this compound. It provides information about the connectivity of atoms, the chemical environment of nuclei, and the relative spatial arrangement of atoms.

1D and 2D NMR Experiments

One-dimensional (1D) NMR experiments, specifically ¹H NMR (proton NMR) and ¹³C NMR (carbon NMR), are fundamental for determining the basic structural framework of a molecule nd.edujchps.com. ¹H NMR provides information on the number, type, and connectivity of protons, characterized by chemical shifts, signal multiplicities (singlets, doublets, triplets, etc.), and coupling constants. ¹³C NMR reveals the carbon skeleton, indicating the number of unique carbon atoms and their hybridization states.

For complex molecules like this compound, two-dimensional (2D) NMR techniques are essential for unambiguously assigning connectivity and confirming the proposed structure d-nb.infond.edu. Experiments such as COSY (Correlation Spectroscopy) reveal proton-proton couplings, HSQC (Heteronuclear Single Quantum Coherence) correlates protons directly to their attached carbons, and HMBC (Heteronuclear Multiple Bond Correlation) establishes long-range correlations between protons and carbons (typically through two or three bonds), which are vital for piecing together the molecular architecture nd.edu. For example, the structure of Chloranthalactone G was elucidated using 2D NMR, with comparisons made to the known spectra of this compound researchgate.net. Detailed ¹H and ¹³C NMR data, including chemical shifts and coupling constants, are routinely reported for confirmed structures rsc.org.

Stereochemical Assignments via NMR

Determining the relative and absolute stereochemistry of chiral centers is a critical aspect of natural product structure elucidation. NMR spectroscopy plays a pivotal role in this process. Specifically, Nuclear Overhauser Effect Spectroscopy (NOESY) is a powerful 2D NMR technique that detects through-space correlations between protons that are in close spatial proximity, even if they are not directly bonded d-nb.infond.edu. This information is crucial for establishing the relative configuration of stereocenters within the molecule. For instance, NOESY experiments can reveal the spatial orientation of substituents on cyclic systems. Furthermore, analysis of vicinal coupling constants (J-values) in ¹H NMR spectra, often interpreted using the Karplus equation, can provide insights into dihedral angles and, consequently, the relative stereochemistry of protons on adjacent carbons umich.edu. Comparisons of NMR data with those of known compounds with established stereochemistry also aid in assigning the configuration of newly isolated molecules researchgate.netresearchgate.net.

Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Analysis

Mass Spectrometry (MS) is indispensable for determining the molecular weight of a compound and providing clues about its structure through fragmentation patterns.

Upon ionization, typically via Electron Ionization (EI) or Electrospray Ionization (ESI), molecules form molecular ions (M⁺) or protonated molecules ([M+H]⁺), respectively. The mass-to-charge ratio (m/z) of these ions directly indicates the molecular mass of the compound chemguide.co.uksavemyexams.comwikipedia.org. High-Resolution Mass Spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the determination of the elemental composition (molecular formula) of the compound, which is a critical step in structure elucidation rsc.org.

Fragmentation patterns, generated when molecular ions break down into smaller, charged fragments, provide valuable structural information chemguide.co.ukwikipedia.orglibretexts.orgyoutube.com. Different functional groups and structural motifs lead to characteristic fragmentation pathways. For example, alpha-cleavage, a common fragmentation process, involves the cleavage of a bond adjacent to a heteroatom or a functional group, often driven by the stability of the resulting carbocation or radical ion chemguide.co.ukwikipedia.org. Analyzing these fragments, often in conjunction with NMR data, helps to confirm the proposed structure and identify specific substructures within the molecule nih.govd-nb.inforsc.org. The fragmentation patterns observed in the mass spectra of sesquiterpenoids like this compound provide key diagnostic ions that are characteristic of their lindenane skeleton and lactone functionality.

X-ray Crystallography for Absolute and Relative Configuration Determination

X-ray crystallography stands as a cornerstone technique for definitively establishing the absolute and relative stereochemistry of crystalline organic compounds. This method involves diffracting X-rays off the electron clouds of atoms within a single crystal of the molecule. By analyzing the angles and intensities of the diffracted beams, a three-dimensional electron density map can be generated, revealing the precise spatial arrangement of atoms purechemistry.orgmit.eduresearchgate.netnih.govperlego.com.

The determination of absolute configuration via X-ray crystallography relies on the phenomenon of anomalous scattering, where X-ray photons interact with electrons, causing slight deviations from centrosymmetric diffraction patterns, particularly in non-centrosymmetric space groups mit.eduresearchgate.net. The Flack parameter is a crucial metric derived from this analysis, providing a quantitative measure to distinguish between enantiomers mit.educhem-soc.si. Historically, the presence of heavier atoms like sulfur or chlorine was often necessary to generate a sufficient anomalous signal for reliable absolute configuration assignment. However, advancements in experimental techniques and analytical methods, such as the Hooft-Spek or Parsons quotient methods, now enable the confident determination of absolute configuration even for molecules composed primarily of lighter atoms like oxygen, provided high-quality crystals are available mit.eduresearchgate.net.

In the context of this compound research, X-ray crystallography has been instrumental. For instance, the unambiguous structure of shizukanolide (B1605615), a related compound, was established through X-ray crystallography tandfonline.com. More directly, the absolute configuration of Chloranthalactone C has been determined using this method scispace.com. In studies involving more complex derivatives, such as Chlospicene A, X-ray diffraction analysis of single crystals, coupled with a determined Flack parameter of 0.0(2), confirmed its absolute configuration ccspublishing.org.cn. Similarly, the absolute configurations of compounds like Holotrichones A and B were established through a combination of X-ray diffraction, alongside other spectroscopic methods rhhz.net. The requirement for a well-defined single crystal remains a critical prerequisite for successful X-ray crystallographic analysis researchgate.net.

Other Spectroscopic Methods (e.g., Electronic Circular Dichroism)

Complementary to X-ray crystallography, various other spectroscopic methods play vital roles in structural elucidation, particularly in assigning absolute and relative configurations. Nuclear Magnetic Resonance (NMR) spectroscopy, including one-dimensional (1D) and two-dimensional (2D) techniques like HMQC and ROESY, is indispensable for determining connectivity and relative stereochemistry by analyzing nuclear Overhauser effects tandfonline.comccspublishing.org.cnrhhz.netnih.govd-nb.inforesearchgate.netresearchgate.netresearchgate.net. Mass Spectrometry (MS), especially High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS), provides crucial molecular weight and elemental composition data nih.govresearchgate.net. Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy help identify functional groups and chromophores tandfonline.comresearchgate.net.

Electronic Circular Dichroism (ECD) spectroscopy is a powerful chiroptical technique that directly probes the chirality of molecules purechemistry.orgrsc.orgencyclopedia.pub. ECD measures the differential absorption of left- and right-circularly polarized light by chiral molecules, which arises from electronic transitions encyclopedia.pub. The resulting ECD spectrum is enantiomer-specific; enantiomers exhibit mirror-image spectra, allowing the sign of the observed Cotton effects to be correlated with the absolute configuration purechemistry.orgrsc.orgencyclopedia.pub.

The interpretation of ECD spectra can be intricate, as the spectral shape and sign are influenced by both the absolute configuration and the molecule's conformation. For flexible molecules, the observed ECD spectrum is a composite of contributions from all populated conformers at the experimental temperature rsc.org. Therefore, assigning absolute configuration using ECD often necessitates computational methods, such as Density Functional Theory (DFT) calculations, to predict theoretical ECD spectra for various possible configurations and conformations, which are then compared to experimental data ccspublishing.org.cnrhhz.netresearchgate.net. Techniques like Time-Dependent Density Functional Theory (TDDFT) are commonly employed for these calculations rhhz.net.

In the study of this compound and its related compounds, ECD has been pivotal. The absolute configuration of Chlojapolactone B was determined through ECD analysis, complemented by NMR and HRESIMS data researchgate.net. Similarly, ECD theoretical calculations and experimental ECD curves were used to assign the absolute configuration of Chlospicene A ccspublishing.org.cn. The complex sesquiterpenoid trimers, Holotrichones A and B, had their absolute configurations established by a combination of spectroscopic methods, including ECD calculations rhhz.net. Furthermore, ECD analysis is a standard tool for determining the absolute configuration of many natural products, often in conjunction with other spectroscopic data and computational modeling researchgate.netresearchgate.net.

The synergy between X-ray crystallography and ECD, often supported by extensive NMR and MS analyses, provides a robust framework for the complete structural characterization of complex natural products like this compound, ensuring the accurate determination of their stereochemical intricacies.

Future Research Directions and Potential Applications

Advancements in Stereoselective Total Synthesis Methodologies

The intricate tricyclic core of Chloranthalactone A presents a formidable challenge to synthetic chemists. nih.gov While total syntheses of (±)-chloranthalactone A have been achieved, future research will focus on developing more efficient and highly stereoselective methodologies. nih.govorcid.org Key strategies have included substrate-controlled epoxidation and diastereoselective intramolecular cyclopropanation to construct the cis, trans-3/5/6 tricyclic skeleton. nih.gov

Further advancements are anticipated in the following areas:

Asymmetric Catalysis: The development of novel catalytic systems to control the numerous stereocenters of the molecule with high enantioselectivity will be crucial. nih.gov This will facilitate the production of enantiopure this compound, which is essential for pharmacological studies.

Biomimetic Approaches: Mimicking the proposed biosynthetic pathways in the laboratory could offer a more concise and efficient route to the natural product and its analogues. scu.edu.cnresearchgate.net For instance, the enantioselective synthesis of (+)-chloranthalactone F has been achieved through a biomimetic photochemical route from (+)-chloranthalactone A. researchgate.netrsc.org

Unified Synthetic Strategies: The development of unified strategies that allow for the divergent synthesis of various lindenane sesquiterpenoid dimers and related complex structures from a common intermediate will be highly valuable. nih.govd-nb.info This approach would streamline the synthesis of a library of compounds for biological evaluation.

Elucidation of Undiscovered Biosynthetic Enzymes and Pathways

The biosynthesis of lindenane sesquiterpenoids, including this compound, is a complex process that is not yet fully understood. researchgate.net While a plausible biosynthetic pathway involving the cyclization of a farnesyl diphosphate (B83284) precursor has been proposed, the specific enzymes catalyzing each step remain largely uncharacterized. nih.gov

Future research in this area will likely involve:

Genomic and Transcriptomic Analysis: The sequencing of the genomes and transcriptomes of Chloranthus species can help identify candidate genes encoding for terpene synthases and other key biosynthetic enzymes. researchgate.netscholaris.ca

Enzyme Characterization: Once candidate genes are identified, the corresponding enzymes can be expressed in heterologous systems (e.g., bacteria or yeast) and their functions can be characterized through in vitro assays. nih.gov This will provide definitive evidence for their roles in the biosynthetic pathway.

Metabolic Engineering: A thorough understanding of the biosynthetic pathway could enable the production of this compound and its derivatives in microbial hosts, providing a sustainable and scalable source of these compounds.

Comprehensive Target Identification for Biological Activities

This compound and its derivatives have been reported to exhibit a range of biological activities, including anti-inflammatory and cytotoxic effects. mdpi.commdpi.comnih.gov However, the specific molecular targets responsible for these activities are not well-defined. mdpi.com

Future research should focus on:

In Silico Target Fishing: Computational approaches can be used to predict potential protein targets for this compound based on its chemical structure. mdpi.com This can help to narrow down the list of candidates for experimental validation.

Affinity-Based Proteomics: Techniques such as affinity chromatography coupled with mass spectrometry can be used to identify proteins that directly bind to this compound.

Cellular and Biochemical Assays: Once potential targets are identified, their interaction with this compound can be validated using a variety of cellular and biochemical assays to confirm the mechanism of action. semanticscholar.org For example, studies on Chloranthalactone B have shown it inhibits inflammatory mediators by targeting the AP-1 and p38 MAPK pathways. nih.gov

Development of Advanced Analogues with Enhanced Potency or Selectivity

The chemical structure of this compound provides a versatile scaffold for the development of new analogues with improved therapeutic properties. nih.gov By systematically modifying different parts of the molecule, it may be possible to enhance its potency against specific biological targets while reducing off-target effects. nih.govdp.tech

Key strategies for analogue development include:

Structure-Activity Relationship (SAR) Studies: Synthesizing a series of analogues with systematic structural variations and evaluating their biological activity can provide valuable insights into the key structural features required for potency and selectivity. nih.govnih.gov For instance, SAR studies on derivatives of related compounds have identified key functional groups that are crucial for their activity. researchgate.net

Rational Drug Design: Based on the three-dimensional structure of the target protein (if known), computational methods can be used to design new analogues that are predicted to bind with higher affinity and specificity.

Combinatorial Chemistry: High-throughput synthesis techniques can be employed to rapidly generate large libraries of this compound analogues for biological screening.

Pre-clinical Development of this compound-based Agents for Therapeutic Purposes

The promising biological activities of this compound and its analogues warrant further investigation in pre-clinical models of disease. nih.gov This will be a critical step in translating the initial findings from the laboratory to potential clinical applications.

Pre-clinical development will involve:

In Vivo Efficacy Studies: Evaluating the therapeutic efficacy of lead compounds in animal models of relevant diseases, such as inflammation or cancer. frontiersin.org

Pharmacokinetic and Toxicological Studies: Assessing the absorption, distribution, metabolism, and excretion (ADME) properties of the compounds, as well as their potential toxicity.

Formulation Development: Developing suitable formulations to ensure optimal delivery and bioavailability of the therapeutic agent. frontiersin.org

The successful completion of these pre-clinical studies will be a prerequisite for advancing this compound-based agents into human clinical trials. nih.gov

Integration of Computational Chemistry in Mechanistic and SAR Studies

Computational chemistry has become an indispensable tool in modern drug discovery and development. nih.govfrontiersin.org In the context of this compound research, computational methods can provide valuable insights into its reaction mechanisms, biological activities, and structure-activity relationships. rsc.orgudg.edu

Key applications of computational chemistry include:

Mechanistic Elucidation: Density functional theory (DFT) calculations can be used to investigate the mechanisms of key synthetic reactions and biosynthetic transformations, helping to rationalize the observed stereochemical outcomes. scu.edu.cn

Docking and Molecular Dynamics Simulations: These methods can be used to predict the binding mode of this compound and its analogues to their biological targets, providing a structural basis for understanding their activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models can be developed to correlate the chemical structures of this compound analogues with their biological activities, enabling the prediction of the potency of new compounds before they are synthesized.

The integration of computational and experimental approaches will be essential for accelerating the discovery and development of new therapeutic agents based on the this compound scaffold. nih.govleachresearchgroup.net

Q & A

[Basic] What spectroscopic techniques are essential for characterizing Chloranthalactone A, and how should data interpretation be standardized?

This compound is typically characterized using nuclear magnetic resonance (NMR) for structural elucidation and electron ionization mass spectrometry (EI-MS) for molecular weight confirmation. The NIST Chemistry WebBook provides a reference mass spectrum (m/z 228.2863) with key fragmentation patterns . For NMR, 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR are critical for assigning the cis, trans-3/5/6 tricyclic skeleton, with cross-validation via 2D techniques (COSY, HSQC, HMBC) . Standardization requires calibration against authenticated reference spectra and adherence to protocols outlined in analytical chemistry guidelines (e.g., reporting solvent effects and coupling constants) .

[Advanced] How can researchers resolve discrepancies in reported mass spectral data for this compound?

Discrepancies in mass spectra may arise from ionization conditions (e.g., electron energy variations) or sample purity . For example, the NIST reference spectrum (m/z 228.2863) should be compared with in-house data using internal standards (e.g., perfluorotributylamine) to calibrate instrumentation. Contradictions in fragmentation patterns (e.g., base peak intensity) may indicate isomerization or degradation; these can be mitigated by high-resolution MS (HRMS) to confirm molecular formulas and HPLC purity checks .

[Advanced] What are the critical steps and challenges in the total synthesis of this compound?

The synthesis involves Matteson epoxidation of a ketone precursor and Hodgson cyclopropanation to construct the tricyclic core. Key challenges include achieving high diastereoselectivity in cyclopropanation (up to 95% de) and optimizing γ-alkylidenebutenolide ring formation . A second-generation synthesis reduced steps from 17 to 12, improving yields from 1.4% to 14% via substrate-controlled epoxidation and streamlined purification . Replication requires strict anhydrous conditions and catalytic control (e.g., BF3_3-mediated steps) .

[Basic] What bioactivities are associated with this compound, and how are these assays designed?

This compound exhibits antifungal activity (MIC values reported via broth microdilution assays) and modulates NO production in LPS-activated macrophages (IC50_{50} determination via Griess reagent) . Assays require positive controls (e.g., amphotericin B for antifungal tests) and validation of cell line viability (e.g., RAW 264.7 macrophages). Dose-response curves should be statistically validated (p < 0.05) with triplicate measurements .

[Advanced] How does this compound serve as a biosynthetic precursor for dimeric lindenanes?

This compound undergoes [4+2] cycloaddition with lindenatriene to form shizukaol A, a dimeric lindenane. This reaction is enzymatically mediated in Sarcandra glabra, with subsequent acetylation and lactonization generating derivatives like chloranoside A . In vitro studies mimic this using photochemical activation (UV light) for abiotic dimerization, though yields are highly condition-dependent .

[Advanced] How should researchers address inconsistencies in reported total synthesis yields of this compound?

First-generation syntheses reported 1.4% yields due to low diastereoselectivity in cyclopropanation, while optimized protocols achieved 14% yields via Hodgson cyclopropanation and reduced step counts . Discrepancies highlight the need for reaction monitoring (TLC, GC-MS) and intermediate stabilization (e.g., protecting group strategies). Yield comparisons must account for starting material purity and catalyst batch effects.

[Basic] What experimental protocols ensure reproducibility in [2+2] photocycloaddition reactions for this compound derivatives?

Photocycloaddition requires UV irradiation (λ = 300–350 nm) under inert atmosphere (N2_2/Ar) to prevent oxidation. Reaction progress is monitored via HPLC-MS , with quantum yield calculations to optimize light exposure . Solvent choice (e.g., acetone for triplet sensitization) and temperature control (±2°C) are critical for reproducibility .

[Advanced] What methodological advancements have improved stereochemical analysis of this compound?

Early studies relied on NOE correlations for stereochemical assignment, but X-ray crystallography of brominated derivatives provided unambiguous confirmation . For labs lacking crystallographic facilities, J-based configuration analysis (e.g., 3JH-H^3J_{\text{H-H}} coupling constants) and computational modeling (DFT-NMR) are recommended .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Chloranthalactone A
Reactant of Route 2
Chloranthalactone A

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.